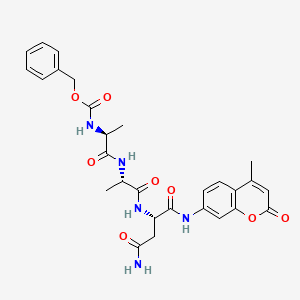

Z-Ala-ala-asn-amc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJTXYIHBUISHX-FIKGOQFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Z-Ala-Ala-Asn-AMC: A Fluorogenic Substrate for Legumain Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ala-Ala-Asn-AMC (N-Carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin) is a highly specific fluorogenic substrate for legumain, a cysteine protease also known as asparaginyl endopeptidase (AEP). Due to the aberrant expression and activity of legumain in various pathologies, including cancer, inflammation, and neurodegenerative diseases, this compound has become an indispensable tool for researchers and drug development professionals. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols, and its application in studying legumain-mediated signaling pathways.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of legumain activity. The peptide sequence, Alanine-Alanine-Asparagine, is recognized by the active site of legumain. The C-terminus of this tripeptide is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by legumain at the C-terminal side of the asparagine residue, the highly fluorescent AMC moiety is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to legumain activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₈H₃₁N₅O₈ |

| Molecular Weight | 565.58 g/mol [1] |

| Excitation Wavelength | 341 - 380 nm[2] |

| Emission Wavelength | 441 - 460 nm[2] |

| Solubility | Soluble in DMSO[3] |

| Storage | Store lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[4] It is recommended to prepare fresh solutions for optimal performance as solutions can be unstable.[5] |

Mechanism of Action

The enzymatic reaction underlying the use of this compound is a two-step process. First, legumain recognizes and binds to the tripeptide sequence of the substrate. The active site of legumain, containing a catalytic cysteine residue, then facilitates the hydrolysis of the peptide bond between the asparagine (Asn) residue and the AMC fluorophore. This cleavage event liberates the free AMC, which exhibits strong fluorescence upon excitation.

Quantitative Data

The following table summarizes key quantitative data for the interaction of this compound with legumain.

| Parameter | Value | Species/Conditions |

| Kₘ | 80 µM | Human legumain[4] |

| Kₘ | 90 µM | S. mansoni legumain[4] |

| Kₘ | 25.7 µM | Recombinant human legumain[6] |

| Optimal pH for Asn cleavage | ~5.5 - 6.0 | Substrate-dependent[7][8] |

| Specific Activity | >250 pmol/min/µg | Recombinant Human Legumain[3] |

| Specific Activity | >350 pmol/min/µg | Recombinant Mouse Legumain |

Experimental Protocols

Preparation of Stock Solutions

-

This compound Stock Solution (10 mM): Dissolve the lyophilized powder in fresh, high-quality DMSO to a final concentration of 10 mM.[3] For example, dissolve 1 mg of this compound (MW = 565.58) in 176.8 µL of DMSO. Mix thoroughly by vortexing. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Legumain Activity Assay

This protocol is a general guideline and may require optimization depending on the specific experimental conditions and enzyme source.

Materials:

-

Recombinant legumain or biological sample containing legumain

-

This compound stock solution (10 mM in DMSO)

-

Activation Buffer (for prolegumain): 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[3]

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5 (Note: other buffers such as 40 mM citric acid, 120 mM Na₂HPO₄, 1 mM EDTA, 10 mM DTT, pH 5.8 have also been used[6])

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation (if using prolegumain): Dilute the prolegumain to a suitable concentration (e.g., 100 µg/mL) in Activation Buffer.[3] Incubate at 37°C for 2-4 hours to allow for auto-activation.

-

Enzyme Preparation: Dilute the activated legumain to the desired final concentration in Assay Buffer. A typical final concentration is in the low nanomolar range (e.g., 2 nM).[9]

-

Substrate Preparation: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. A common starting concentration is 50-100 µM.[9]

-

Assay Setup:

-

Add the diluted enzyme solution to the wells of the 96-well black microplate.

-

Include control wells:

-

No-enzyme control: Assay Buffer only.

-

Inhibitor control: Enzyme with a known legumain inhibitor.

-

Substrate blank: Assay buffer with the substrate solution.

-

-

-

Initiate the Reaction: Add the diluted substrate solution to each well to start the reaction. The final volume in each well is typically 100-200 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.[3]

-

Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 5-30 minutes) at regular intervals (e.g., every 30-60 seconds) at 37°C.[9]

-

Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot. After subtracting the background fluorescence from the no-enzyme control, the legumain activity can be calculated and expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve of free AMC.

Legumain in Signaling Pathways

Legumain plays a crucial role in several biological pathways, most notably in the endo-lysosomal system for antigen processing and presentation via MHC class II molecules.[9][10]

MHC Class II Antigen Presentation

In antigen-presenting cells (APCs), extracellular antigens are endocytosed and trafficked to lysosomes. Within these acidic organelles, legumain, along with other proteases, degrades the antigens into smaller peptides. These peptides are then loaded onto MHC class II molecules, which are subsequently transported to the cell surface for presentation to CD4+ T helper cells, a critical step in initiating an adaptive immune response.

Applications in Research and Drug Development

-

Enzyme Kinetics and Inhibition Studies: this compound is widely used to determine the kinetic parameters (Kₘ and kcat) of legumain and to screen for and characterize legumain inhibitors.

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS for the discovery of novel legumain modulators.

-

Disease Research: As legumain is implicated in various diseases, this substrate is used to study the role of legumain in disease models and to evaluate the efficacy of therapeutic interventions targeting legumain.

-

Cell-Based Assays: this compound can be used to measure legumain activity in cell lysates and, with some modifications, in living cells to study intracellular protease activity.

Conclusion

This compound is a robust and sensitive tool for the quantification of legumain activity. Its well-defined mechanism of action and the availability of established experimental protocols make it an essential reagent for researchers in academia and the pharmaceutical industry who are investigating the physiological and pathological roles of legumain and developing novel therapeutics targeting this important enzyme.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]

Z-Ala-Ala-Asn-AMC as a Legumain Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Ala-Ala-Asn-AMC in the study of legumain, a cysteine protease with significant implications in various physiological and pathological processes, including cancer and immune responses. This document details the biochemical properties of the substrate, experimental protocols for its use, and the signaling pathways in which legumain is a key player.

Introduction to Legumain and its Substrate this compound

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in protein degradation and antigen presentation.[1][2][3] It exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine residues.[2][3] Dysregulation of legumain activity has been implicated in a variety of diseases, including cancer, making it an attractive target for drug development.[4]

This compound (Cbz-Ala-Ala-Asn-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate widely used for the sensitive and specific measurement of legumain activity. The substrate consists of a tripeptide sequence (Ala-Ala-Asn) recognized by legumain, an N-terminal benzyloxycarbonyl (Z) protecting group, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. Upon cleavage of the amide bond C-terminal to the asparagine residue by active legumain, the highly fluorescent AMC group is released, resulting in a measurable increase in fluorescence intensity.

Quantitative Data: Kinetic Parameters of Legumain with this compound

The enzymatic activity of legumain is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat), which together determine the catalytic efficiency (kcat/Km). These parameters are crucial for comparing enzyme performance under different conditions and for screening potential inhibitors.

| Legumain Source | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human (recombinant) | 5.8 | 25.7 | - | - | [5] |

| Human | - | 80 | - | - | [2] |

| S. mansoni | - | 90 | - | - | [2] |

| Not Specified | 6.0 | - | - | >300-fold higher than for Z-AAD-AMC | [6] |

| Not Specified | 4.0 | - | - | ~4-fold higher than for Z-AAD-AMC | [6] |

| Not Specified | 5.5 | - | - | - | [7][8] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

General Legumain Activity Assay

This protocol provides a standard method for measuring legumain activity using this compound.

Materials:

-

Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.[1][9]

-

Recombinant Human Legumain (prolegumain)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Activate Prolegumain: Dilute the prolegumain to 100 µg/mL in Activation Buffer. Incubate at 37°C for 2 hours.[1][9]

-

Prepare Activated Legumain: Dilute the activated legumain to 1 ng/µL in Assay Buffer.[1][9]

-

Prepare Substrate Working Solution: Dilute the this compound stock solution to 200 µM in Assay Buffer.[1][9]

-

Set up the Reaction:

-

In a 96-well black microplate, add 50 µL of the diluted activated legumain solution to each well.

-

To initiate the reaction, add 50 µL of the 200 µM substrate working solution to each well.

-

Prepare a substrate blank by adding 50 µL of Assay Buffer and 50 µL of the 200 µM substrate working solution.[1][9]

-

-

Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence in kinetic mode for at least 5 minutes.

-

Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve. The specific activity can be calculated using a calibration curve of free AMC.

Experimental Workflow for Legumain Activity Assay

Legumain in Cellular Signaling Pathways

Legumain's enzymatic activity is integral to several key signaling pathways, particularly in the contexts of cancer progression and immune system function.

Legumain in Cancer-Related Signaling

Legumain is overexpressed in many solid tumors and is involved in promoting tumor growth, invasion, and metastasis. It has been shown to influence the PI3K/Akt and TGF-β signaling pathways.[3]

Legumain in Antigen Presentation

In the immune system, legumain plays a critical role in the processing of antigens for presentation by MHC class II molecules on antigen-presenting cells (APCs). This process is essential for the activation of CD4+ T helper cells.

Conclusion

This compound is an indispensable tool for the study of legumain activity. Its high sensitivity and specificity make it ideal for high-throughput screening of legumain inhibitors and for detailed kinetic characterization of the enzyme. Understanding the role of legumain in critical signaling pathways, facilitated by robust assays using this substrate, is paramount for the development of novel therapeutics targeting legumain-associated diseases. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

- 1. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Legumain affects the PI3K/AKT tumor progression pathway in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. mdpi.com [mdpi.com]

- 8. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.rndsystems.com [resources.rndsystems.com]

The Role of Z-Ala-Ala-Asn-AMC in Elucidating Legumain Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of the fluorogenic substrate Z-Ala-Ala-Asn-AMC in enzyme kinetics, with a primary focus on the cysteine protease legumain (also known as asparaginyl endopeptidase or AEP). This document provides a comprehensive overview of the substrate's mechanism, detailed experimental protocols for its use, a compilation of key kinetic parameters, and its application in studying biological pathways.

Core Principles: The Function of this compound

This compound is a synthetic peptide substrate designed to specifically measure the proteolytic activity of certain enzymes. Its structure consists of a tripeptide sequence (Alanine-Alanine-Asparagine) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group.

The enzymatic cleavage of the amide bond between the asparagine (Asn) residue and the AMC moiety by a target enzyme, such as legumain, liberates the highly fluorescent AMC molecule. The resulting increase in fluorescence intensity can be monitored over time, providing a sensitive and continuous measure of enzyme activity. The substrate is particularly valuable for studying legumain, a lysosomal protease that preferentially cleaves peptide bonds C-terminal to asparagine residues.[1][2]

Quantitative Data: Kinetic Parameters of Legumain with this compound

The following tables summarize the reported kinetic constants for the interaction of this compound with legumain from various sources and under different conditions. These parameters are crucial for designing and interpreting enzyme inhibition and activity assays.

| Enzyme Source | Michaelis-Menten Constant (Km) | Notes | Reference(s) |

| Human Legumain | 80 µM | [3] | |

| Recombinant Human Legumain | 25.7 µM | [4] | |

| Schistosoma mansoni Legumain | 90 µM | [3] |

| Enzyme | pH | kcat/KM (M-1s-1) | Notes | Reference(s) |

| Human Legumain | 6.0 | >30,000 | At this pH, cleavage of Z-AAN-AMC is over 300-fold more efficient than the corresponding aspartate (Z-AAD-AMC) substrate. | [5] |

| Human Legumain | 4.0 | ~6,000 | At this pH, the difference in cleavage efficiency between Z-AAN-AMC and Z-AAD-AMC is only about fourfold. | [5] |

| Human Legumain | 3.5 - 7.0 | Variable | The catalytic efficiency is highly dependent on pH, with optimal activity for asparagine cleavage observed around pH 5.5-6.0. | [5][6] |

Experimental Protocols

General Fluorometric Assay for Legumain Activity

This protocol provides a standard method for measuring legumain activity using this compound in a microplate format.

Materials:

-

Recombinant active legumain

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 2 mM DTT, pH 5.5[7][8]

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~355-380 nm and emission at ~460 nm[4][7][8]

Procedure:

-

Prepare the assay buffer and warm it to 37°C.

-

Prepare a working solution of this compound in the assay buffer. A final concentration of 50 µM is commonly used.[7][8]

-

Add the desired amount of recombinant legumain (e.g., 2 nM final concentration) to the wells of the microplate.[8]

-

Initiate the reaction by adding the this compound working solution to the wells containing the enzyme.

-

Immediately place the microplate in the fluorescence reader, pre-warmed to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes).

Measurement of Legumain Activity in Cell Lysates

This protocol outlines the measurement of endogenous legumain activity in cellular extracts.

Materials:

-

Cultured cells

-

Lysis Buffer: e.g., 20 mM citric acid, 60 mM disodium hydrogen orthophosphate, 1 mM EDTA, 0.1% CHAPS, 4 mM DTT, pH 5.8[1]

-

This compound substrate

-

Protein quantification assay (e.g., BCA)

-

Other materials as listed in Protocol 3.1.

Procedure:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in the appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well black microplate, add a standardized amount of cell lysate to each well.

-

Initiate the reaction by adding this compound to a final concentration of 10-50 µM.

-

Monitor fluorescence as described in Protocol 3.1.

-

Express the rate of AMC production relative to the total protein concentration in the lysate.

Data Analysis: Converting Fluorescence Units to Enzyme Activity

To determine the specific activity of the enzyme, the rate of fluorescence increase must be converted to the rate of product (AMC) formation.

-

Generate a Standard Curve: Prepare a series of known concentrations of free AMC in the assay buffer. Measure the fluorescence of each standard. Plot fluorescence units versus AMC concentration to generate a standard curve. The slope of this line represents the fluorescence per mole of AMC.

-

Calculate the Reaction Rate: Determine the initial rate of the enzymatic reaction (V₀) from the linear portion of the fluorescence versus time plot (ΔFU/Δt).

-

Calculate Enzyme Activity: Use the following formula to calculate the enzyme activity:

Activity (mol/min/mg) = (V₀ / slope of standard curve) / (mg of protein in the assay)

Visualization of Workflows and Pathways

General Experimental Workflow for Measuring Legumain Activity

The following diagram illustrates a typical workflow for assessing legumain activity in a biological sample.

Caption: Workflow for Legumain Activity Measurement.

Legumain's Role in Macrophage-Mediated Extracellular Matrix Remodeling

Legumain is implicated in various pathological processes, including cancer and inflammation. In the tumor microenvironment, legumain activity is often upregulated in tumor-associated macrophages (TAMs). This increased activity can contribute to the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis. One proposed mechanism involves the activation of other proteases, such as matrix metalloproteinase-2 (MMP-2).

The diagram below illustrates a simplified signaling pathway where legumain activity, measurable by the cleavage of this compound, plays a crucial role.

Caption: Legumain Signaling in ECM Degradation.

Conclusion

This compound is an indispensable tool for researchers studying the activity of legumain and other related proteases. Its high sensitivity and specificity allow for precise quantification of enzyme kinetics in both purified systems and complex biological samples. The detailed protocols and compiled kinetic data in this guide provide a solid foundation for the design and execution of robust enzymatic assays. Furthermore, the visualization of its application in a relevant biological pathway underscores its importance in advancing our understanding of disease mechanisms and in the development of novel therapeutic strategies targeting proteases like legumain.

References

- 1. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primo.wpunj.edu [primo.wpunj.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. resources.biomol.com [resources.biomol.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Z-Ala-Ala-Asn-AMC: A Comprehensive Technical Guide to its Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Z-Ala-Ala-Asn-AMC, a critical tool for the study of the endopeptidase legumain. The guide covers the substrate's discovery and development, its biochemical properties, detailed experimental protocols for its use, and its relevance in key signaling pathways.

Discovery and Development

This compound (Cbthis compound) holds the distinction of being the first synthetic fluorogenic substrate developed for asparaginyl endopeptidases (AEPs), commonly known as legumains.[1] Its design was rationally based on the known P3-P2-P1 peptide sequence preference of legumain, which exhibits a strong specificity for cleaving peptide bonds C-terminal to an asparagine (Asn) residue.[1][2] The Ala-Ala-Asn sequence was identified as an effective recognition motif for the enzyme.[1][2]

The synthesis of this compound involves the coupling of the tripeptide Z-Ala-Ala-Asn to the fluorophore 7-amino-4-methylcoumarin (AMC). The benzyloxycarbonyl (Z) group serves as a protecting group for the N-terminus of the peptide. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between asparagine and AMC by legumain, the highly fluorescent AMC molecule is released. The intensity of this fluorescence is directly proportional to the enzymatic activity, providing a sensitive and continuous assay for legumain. Due to its utility, this compound has become a gold standard for the fluorometric assessment of legumain activity in various research applications, including inhibitor screening.[1]

Biochemical and Physicochemical Properties

Solutions of this compound are known to be unstable and should be prepared fresh for optimal performance in enzymatic assays.[3] If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₁N₅O₈ |

| Molecular Weight | 565.57 g/mol [4] |

| CAS Number | 149697-16-5[4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: Kinetic Parameters of Legumain with this compound

| Enzyme Source | Km (µM) |

| Human Legumain | 80[2] |

| S. mansoni Legumain | 90[2] |

Note: kcat values for legumain with this compound are not widely reported and can be influenced by specific experimental conditions such as pH, temperature, and buffer composition. Researchers are encouraged to determine the kcat under their specific assay conditions.

Experimental Protocols

Legumain Activity Assay

This protocol provides a general framework for measuring legumain activity using this compound. Optimal conditions may vary depending on the enzyme source and experimental goals.

Materials:

-

Recombinant or purified legumain

-

This compound

-

Assay Buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)

-

DMSO for substrate stock solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare working solutions of this compound by diluting the stock solution in Assay Buffer. The final concentration in the assay will typically be in the range of the Km value.

-

Prepare a solution of legumain in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired measurement period.

-

Pipette 50 µL of the legumain solution into the wells of a 96-well black microplate.

-

Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to each well.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

Calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve.

Calculation of Specific Activity

To calculate the specific activity of legumain (e.g., in pmol/min/µg), a standard curve of free AMC fluorescence should be generated.

-

Prepare a series of known concentrations of free AMC in the Assay Buffer.

-

Measure the fluorescence of each concentration using the same settings as the enzymatic assay.

-

Plot the fluorescence intensity versus the AMC concentration to generate a standard curve and determine the linear equation (y = mx + c), where y is fluorescence, x is concentration, m is the slope, and c is the y-intercept.

-

Use the slope of the standard curve to convert the rate of fluorescence increase from the enzymatic assay (in fluorescence units/min) to the rate of AMC production (in pmol/min).

-

Divide the rate of AMC production by the amount of legumain (in µg) in the assay to obtain the specific activity.

Role in Signaling Pathways

Legumain activity is increasingly recognized for its role in modulating key signaling pathways, particularly in the context of cancer and other diseases. This compound is an invaluable tool for dissecting these pathways.

Legumain and the PI3K/AKT Signaling Pathway

Legumain has been shown to influence the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and metastasis.[5] Overexpression of legumain can lead to the activation of this pathway, promoting tumor progression.[5]

Legumain and Integrin Signaling

Legumain can also interact with and modulate integrin signaling pathways.[6] Macrophage-derived legumain can bind to integrin αvβ3 on vascular smooth muscle cells, leading to the suppression of Rho GTPase and impacting cell differentiation.[6] This interaction highlights a non-proteolytic role of legumain in cell signaling.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the effect of a potential inhibitor on legumain activity using this compound.

This comprehensive guide provides a solid foundation for researchers and drug development professionals working with this compound and the legumain enzyme. By understanding its properties and applying the detailed protocols, scientists can effectively utilize this tool to advance their research in cancer biology, immunology, and beyond.

References

- 1. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound|149697-16-5|COA [dcchemicals.com]

- 5. Legumain affects the PI3K/AKT tumor progression pathway in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

Legumain Substrate Specificity for Z-Ala-Ala-Asn-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family of peptidases.[1][2] It plays a crucial role in a variety of physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[3][4] Legumain exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine residues, and to a lesser extent, aspartic acid residues, particularly under acidic conditions.[2][5] The fluorogenic substrate Z-Ala-Ala-Asn-AMC (Carbobenzoxy-L-alanyl-L-alanyl-L-asparagine-7-amino-4-methylcoumarin) is a widely utilized tool for the specific measurement of legumain's endopeptidase activity.[6][7][8] This technical guide provides a comprehensive overview of legumain's substrate specificity for this compound, including quantitative kinetic data, detailed experimental protocols, and relevant biological pathways.

Quantitative Data: Kinetic Parameters for this compound

The affinity and turnover rate of legumain for its substrate this compound are critical parameters for designing and interpreting activity assays. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an inverse measure of the substrate's binding affinity.

| Enzyme Source | Km (μM) | Notes |

| Recombinant Human Legumain | 25.7 | Determined using autoactivated recombinant human prolegumain.[8] |

| Human Legumain | 80 | |

| Schistosoma mansoni Legumain | 90 |

Legumain Activation and Catalytic Mechanism

Legumain is synthesized as an inactive zymogen, prolegumain, which requires proteolytic processing to become active.[9][10] This activation is typically autocatalytic and occurs under acidic conditions (pH 4.0-5.5), characteristic of the lysosomal environment where legumain is predominantly active.[1][9] The activation process involves the removal of N- and C-terminal prodomains, exposing the active site.[9]

The catalytic activity of legumain relies on a catalytic triad composed of Cysteine, Histidine, and Asparagine.[1][10] The substrate specificity is primarily determined by the S1 pocket, which preferentially accommodates asparagine residues.[3][11]

Below is a diagram illustrating the general workflow for legumain activation and subsequent cleavage of a fluorogenic substrate.

Caption: Workflow of prolegumain activation and fluorogenic substrate cleavage.

Experimental Protocol: Legumain Activity Assay

This protocol outlines a standard method for measuring legumain activity using the fluorogenic substrate this compound.

Materials:

-

Recombinant human legumain (or cell lysates/tissue homogenates containing legumain)

-

This compound substrate (e.g., from Bachem or MedchemExpress)[6][8]

-

Legumain Activation Buffer: 100 mM citric acid, 100 mM NaCl, 2 mM DTT, pH 4.0[12]

-

Legumain Assay Buffer: 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM EDTA, 0.1% CHAPS, 1 mM DTT, pH 5.8[8]

-

96-well black microplate

-

Microplate spectrofluorometer

Procedure:

-

Activation of Prolegumain (if using the zymogen form):

-

Dilute recombinant human prolegumain in Legumain Activation Buffer.

-

Incubate at 37°C to allow for autoactivation. The progress of activation can be monitored by SDS-PAGE.[12]

-

-

Enzyme Preparation:

-

Prepare serial dilutions of activated legumain or the experimental sample (e.g., cell lysate) in Legumain Assay Buffer.

-

-

Substrate Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the substrate stock solution to the desired final concentration (e.g., 10-100 µM) in Legumain Assay Buffer. Note that solutions of this compound may be unstable and should be prepared fresh.[7]

-

-

Assay Execution:

-

Add the diluted enzyme samples to the wells of the 96-well plate.

-

Initiate the reaction by adding the diluted this compound substrate to each well.

-

The final reaction volume is typically 50-200 µL.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

-

For kinetic parameter determination (Km, Vmax), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Fit the data to the Michaelis-Menten equation.

-

Legumain in Signaling and Pathological Pathways

Legumain's proteolytic activity is implicated in several key biological signaling pathways, particularly in the context of the immune system and cancer biology.

Antigen Presentation: In antigen-presenting cells (APCs), legumain is involved in the processing of foreign proteins within the endo-lysosomal pathway, generating peptides that are subsequently loaded onto MHC class II molecules for presentation to T-helper cells.

Cancer Progression: Legumain is overexpressed in various cancers and has been shown to promote tumor growth, invasion, and metastasis.[4] It can degrade components of the extracellular matrix and activate other proteases, such as matrix metalloproteinases (MMPs).

The following diagram illustrates a simplified signaling pathway involving legumain.

Caption: Role of legumain in antigen presentation and cancer progression.

Conclusion

This compound is a highly specific and sensitive substrate for the measurement of legumain's endopeptidase activity. Understanding the kinetic parameters and employing standardized protocols are essential for obtaining reliable and reproducible data. The involvement of legumain in critical pathological pathways, such as cancer, highlights its potential as a therapeutic target and the importance of robust activity assays in drug discovery and development.

References

- 1. Asparagine endopeptidase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PDB-101: Molecule of the Month: Legumain [pdb101.rcsb.org]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Legumain Activity Assay

Z-Ala-Ala-Asn-AMC: A Fluorogenic Substrate for Sensitive Detection of Legumain Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1][2][3] The enzymatic activity of legumain is a key indicator of its functional status and a potential target for therapeutic intervention. This document provides a detailed protocol for a sensitive and reproducible in vitro assay to measure legumain activity using the fluorogenic substrate this compound.

Principle of the Assay: The assay is based on the specific cleavage of the peptide sequence Ala-Ala-Asn by legumain. The substrate, this compound, consists of this peptide sequence linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active legumain at the C-terminal side of the asparagine residue, the free AMC is released, resulting in a quantifiable fluorescent signal. The rate of this increase in fluorescence is directly proportional to the legumain activity in the sample.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the enzymatic reaction and the basic experimental workflow for the legumain activity assay.

Caption: Enzymatic cleavage of this compound by legumain and the corresponding experimental workflow.

Quantitative Data Summary

The following table provides a summary of the recommended concentrations and volumes for the legumain activity assay.

| Reagent/Parameter | Stock Concentration | Working Concentration | Volume per Well (96-well plate) | Notes |

| Recombinant Human Legumain | Varies (e.g., 100 µg/mL) | 1 ng/µL | 50 µL | Pro-legumain requires activation before use. |

| This compound Substrate | 10 mM in DMSO | 200 µM | 50 µL | Final concentration in the well will be 100 µM. |

| Activation Buffer | 1X | N/A | Varies | 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0. |

| Assay Buffer | 1X | N/A | Varies | 50 mM MES, 250 mM NaCl, pH 5.0-5.8.[4][5] |

| AMC Standard | 1 mM in DMSO | 0-100 µM | 100 µL | For generating a standard curve to quantify enzyme activity. |

| Incubation Temperature | N/A | 37 °C | N/A | [4][6] |

| Kinetic Measurement Time | N/A | 5-30 minutes | N/A | [7] |

| Excitation Wavelength | N/A | 380 nm | N/A | [4][6] |

| Emission Wavelength | N/A | 460 nm | N/A | [4][6] |

Experimental Protocols

A. Materials and Reagents

-

Recombinant Human Legumain (pro-form)

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Sodium Acetate

-

Sodium Chloride (NaCl)

-

MES (2-(N-morpholino)ethanesulfonic acid)

-

7-Amino-4-methylcoumarin (AMC) standard

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader with kinetic measurement capabilities

B. Preparation of Reagents

-

Activation Buffer (50 mM Sodium Acetate, 100 mM NaCl, pH 4.0): Prepare a solution containing 50 mM sodium acetate and 100 mM NaCl. Adjust the pH to 4.0 with acetic acid.

-

Assay Buffer (50 mM MES, 250 mM NaCl, pH 5.5): Prepare a solution containing 50 mM MES and 250 mM NaCl. Adjust the pH to 5.5 with NaOH.

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.

-

AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store at -20°C.

C. Activation of Pro-Legumain

-

Dilute the pro-legumain to a concentration of 100 µg/mL in Activation Buffer.

-

Incubate the diluted pro-legumain for 2 hours at 37°C to allow for auto-activation.

-

After activation, dilute the active legumain to a working concentration of 1 ng/µL in Assay Buffer. Keep on ice until use.

D. Legumain Activity Assay

-

Prepare Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution to 200 µM in Assay Buffer.

-

Set up the Assay Plate:

-

Sample Wells: Add 50 µL of the diluted active legumain (1 ng/µL) to each well.

-

Substrate Blank Wells: Add 50 µL of Assay Buffer to each well.

-

Inhibitor Control Wells (Optional): Pre-incubate the diluted active legumain with a known legumain inhibitor (e.g., cystatin) for a specified time before adding the substrate.

-

-

Initiate the Reaction: Start the enzymatic reaction by adding 50 µL of the 200 µM substrate working solution to all wells. The final volume in each well will be 100 µL, with a final legumain concentration of 0.5 ng/µL and a final substrate concentration of 100 µM.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for at least 5 minutes, with readings taken every 30-60 seconds. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

E. Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of the reaction (Vmax) in relative fluorescence units per minute (RFU/min) from the linear portion of the kinetic curve for each well.

-

Correct for Background: Subtract the rate of the substrate blank from the rate of the sample wells to obtain the adjusted Vmax.

-

Generate AMC Standard Curve: Prepare a series of dilutions of the AMC standard in Assay Buffer (e.g., 0-100 µM). Measure the fluorescence of each concentration. Plot the fluorescence intensity against the AMC concentration to generate a standard curve.

-

Calculate Specific Activity: Use the slope of the AMC standard curve (RFU/pmol) to convert the adjusted Vmax (RFU/min) into pmol/min. Calculate the specific activity using the following formula:

Specific Activity (pmol/min/µg) = (Adjusted Vmax (RFU/min) / Slope of AMC Standard Curve (RFU/pmol)) / Amount of enzyme in the well (µg)

Concluding Remarks

This protocol provides a robust and sensitive method for determining the enzymatic activity of legumain. The use of the fluorogenic substrate this compound allows for real-time monitoring of the reaction, making it suitable for a variety of applications, including enzyme characterization, inhibitor screening, and the study of legumain's role in biological processes. For optimal results, it is recommended to perform all measurements in triplicate and to include appropriate controls in each experiment.

References

- 1. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Z-Ala-Ala-Asn-AMC in Fluorometric Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-Ala-Asn-AMC is a fluorogenic substrate primarily utilized for the sensitive and specific measurement of legumain activity. Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and tumor progression.[1] The assay principle is based on the enzymatic cleavage of the amide bond C-terminal to the asparagine residue in the Z-Ala-Ala-Asn peptide sequence by active legumain. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring the increase in fluorescence intensity. This method provides a robust platform for studying legumain kinetics, screening for inhibitors, and assessing its activity in biological samples.[2]

Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Cbthis compound, Z-AAN-AMC | [1][3] |

| Molecular Formula | C₂₈H₃₁N₅O₈ | [4] |

| Molecular Weight | 565.58 g/mol | [4] |

| CAS Number | 149697-16-5 | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Enzymatic Reaction and Signaling Context

Legumain is synthesized as an inactive zymogen, prolegumain, which undergoes autocatalytic activation under acidic conditions, typical of the lysosomal environment, to become the active enzyme.[5] Active legumain plays a significant role in the tumor microenvironment by promoting extracellular matrix degradation, which facilitates tumor invasion and metastasis. The enzymatic activity of legumain on the this compound substrate is a direct measure of its proteolytic function.

Caption: Workflow of the this compound fluorometric assay.

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM MES, 250 mM NaCl, pH 5.5): Prepare a solution containing 50 mM MES (2-(N-morpholino)ethanesulfonic acid) and 250 mM NaCl. Adjust the pH to 5.5 with NaOH. This buffer is used for diluting the enzyme and substrate.

-

Activation Buffer (50 mM Sodium Acetate, 100 mM NaCl, pH 4.0): Prepare a solution of 50 mM sodium acetate and 100 mM NaCl. Adjust the pH to 4.0 with acetic acid. This buffer is required for the activation of prolegumain.

-

This compound Stock Solution (10 mM): Dissolve the this compound substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light. Note that solutions of this compound may be unstable, and it is recommended to prepare fresh solutions or use small, pre-packaged sizes.[6]

-

Recombinant Human Legumain: If using a recombinant pro-form of legumain, it must first be activated. Dilute the prolegumain to 100 µg/mL in Activation Buffer and incubate for 2 hours at 37°C.

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.

Legumain Activity Assay Protocol

This protocol is designed for a 96-well plate format.

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the 1 mM AMC standard stock solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM.

-

Add 100 µL of each dilution to separate wells of a black, clear-bottom 96-well plate.

-

Include a blank well with 100 µL of Assay Buffer.

-

-

Prepare Reaction Wells:

-

Dilute the activated legumain to the desired concentration (e.g., 2 ng/µL, which will be 1 ng/µL in the final reaction volume) in Assay Buffer.

-

Add 50 µL of the diluted legumain solution to the experimental wells.

-

For the substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution.

-

-

Initiate the Reaction:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution to 200 µM in Assay Buffer.

-

Start the reaction by adding 50 µL of the 200 µM this compound working solution to each well, including the substrate blank and enzyme-containing wells. The final substrate concentration will be 100 µM.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[7]

-

For kinetic assays, record the fluorescence every 1-5 minutes for a period of 30-60 minutes at 37°C.[7]

-

Data Analysis

-

AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope of the standard curve (fluorescence units per pmol of AMC).

-

Subtract Background: Subtract the fluorescence reading of the substrate blank from all experimental readings.

-

Calculate Reaction Rate: Determine the initial reaction rate (V₀) from the linear portion of the kinetic curve (fluorescence units per minute).

-

Calculate Specific Activity: Use the following formula to calculate the specific activity of legumain:

Specific Activity (pmol/min/µg) = (V₀ / slope of AMC standard curve) / amount of enzyme in µg

Quantitative Data

The following table summarizes key quantitative parameters for the use of this compound in legumain assays.

| Parameter | Value | Enzyme Source | Reference |

| Km | 25.7 µM | Human Legumain | [8] |

| Km | 80 µM | Human Legumain | [3] |

| Km | 90 µM | S. mansoni Legumain | [3] |

| Specific Activity | >250 pmol/min/µg | Recombinant Human Legumain | |

| Excitation Wavelength | ~380 nm | - | [7] |

| Emission Wavelength | ~460 nm | - | [7] |

| Typical Substrate Concentration | 50 - 200 µM | - | [7] |

Application in Drug Development: Inhibitor Screening

The this compound assay is a valuable tool for screening and characterizing legumain inhibitors.

Inhibitor Screening Protocol

-

Follow the Legumain Activity Assay Protocol as described above.

-

Prior to adding the substrate, add various concentrations of the test inhibitor to the wells containing the diluted enzyme.

-

Incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Initiate the reaction by adding the this compound substrate.

-

Measure the fluorescence as previously described.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Legumain in Biological Pathways

Legumain is involved in a multitude of biological processes. The following diagram illustrates some of the key pathways where legumain plays a regulatory role.

Caption: Overview of Legumain's involvement in various biological pathways.

References

- 1. This compound peptide [novoprolabs.com]

- 2. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. pnas.org [pnas.org]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Measuring Legumain Activity in Cell Lysates with Z-Ala-Ala-Asn-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1] Its activity is tightly regulated and often elevated in tumor microenvironments, making it a compelling target for drug development.[2] This application note provides a detailed protocol for measuring legumain activity in cell lysates using the fluorogenic substrate Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine-7-amido-4-methylcoumarin).

The assay is based on the principle that active legumain specifically cleaves the peptide bond C-terminal to the asparagine residue in the this compound substrate.[3][4] This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring the increase in fluorescence intensity over time. This method offers a sensitive and reproducible means to determine legumain activity in complex biological samples such as cell lysates.[1]

Principle of the Assay

The enzymatic reaction underlying this assay is the hydrolysis of the amide bond in this compound by legumain. This releases the highly fluorescent AMC molecule, which has distinct excitation and emission wavelengths from the intact, non-fluorescent substrate. The rate of the increase in fluorescence is directly proportional to the legumain activity in the sample.

Caption: Principle of the fluorometric legumain activity assay.

Materials and Reagents

Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound | Bachem | I-1865 |

| Legumain Lysis Buffer | - | See recipe below |

| Legumain Assay Buffer | - | See recipe below |

| Recombinant Human Legumain (Positive Control) | R&D Systems | 2199-CY |

| Legumain Inhibitor (e.g., Cystatin C) | R&D Systems | 1196-PI |

| Bradford Reagent or BCA Protein Assay Kit | Bio-Rad / Thermo Fisher | 5000006 / 23225 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Deionized Water (ddH2O) | - | - |

Buffer Recipes

| Buffer | Composition | pH |

| Legumain Lysis Buffer | 50 mM Citrate-Phosphate buffer, 0.1% CHAPS, 5 mM DTT | 4.5[2][5] |

| Legumain Assay Buffer | 50 mM MES, 250 mM NaCl | 5.5[6] |

| Alternative Assay Buffer | 40 mM Citric Acid, 120 mM Na2HPO4, 1 mM EDTA, 10 mM DTT | 5.8[3] |

Note: The optimal pH for legumain activity towards asparaginyl substrates is between 5.5 and 5.8.[3][7] It is recommended to optimize the buffer conditions for your specific cell type and experimental setup.

Experimental Protocols

Preparation of Cell Lysates

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Legumain Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and keep it on ice.

-

Determine the total protein concentration of the lysate using a Bradford or BCA protein assay.

-

Lysates can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Fluorometric Assay for Legumain Activity

-

Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in the dark.

-

Prepare Working Solutions:

-

Dilute the 10 mM substrate stock solution to the desired final concentration in the appropriate Assay Buffer. A final concentration of 50-100 µM is commonly used.[6][8][9]

-

Dilute the cell lysate to a suitable concentration in the Assay Buffer. The optimal protein concentration may need to be determined empirically but can range from 10-50 µg of total protein per well.

-

-

Set up the Assay Plate:

-

Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.

-

Add 50 µL of the diluted cell lysate to each well.

-

Include the following controls:

-

Positive Control: Recombinant active legumain.

-

Negative Control (Inhibitor): Cell lysate pre-incubated with a legumain inhibitor (e.g., Cystatin C) for 30 minutes at 30°C.[2]

-

Substrate Blank: Assay Buffer only (no lysate).

-

Lysate Blank: Cell lysate without the addition of the substrate.

-

-

-

Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well should be 100 µL.

-

Measure Fluorescence:

Data Presentation and Analysis

Quantitative Data Summary

| Sample Type | Total Protein (µ g/well ) | Substrate Concentration (µM) | Incubation Temperature (°C) | Reaction Time (min) | Rate of Fluorescence Increase (RFU/min) |

| Cell Lysate Sample 1 | 25 | 100 | 37 | 30 | Experimental Value |

| Cell Lysate Sample 2 | 25 | 100 | 37 | 30 | Experimental Value |

| Positive Control | 0.05 | 100 | 37 | 30 | Experimental Value |

| Negative Control (Inhibitor) | 25 | 100 | 37 | 30 | Experimental Value |

| Substrate Blank | 0 | 100 | 37 | 30 | Experimental Value |

Data Analysis

-

Subtract the background fluorescence (from the substrate blank) from all readings.

-

For each sample, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve. This represents the rate of increase in fluorescence (RFU/min).

-

Legumain activity can be expressed as RFU/min/µg of total protein.

-

To quantify the amount of AMC produced, a standard curve can be generated using known concentrations of free AMC.

Visualization of Experimental Workflow

Caption: Workflow for measuring legumain activity in cell lysates.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light. |

| Autofluorescence of lysate components | Run a lysate blank (lysate without substrate) and subtract its fluorescence. | |

| Low or no activity | Inactive legumain | Ensure proper cell lysis and sample handling on ice. Avoid repeated freeze-thaw cycles of the lysate. |

| Incorrect pH of assay buffer | Verify the pH of the assay buffer. The optimal pH for Asn cleavage is 5.5-5.8.[3][7] | |

| Presence of inhibitors in the lysate | Consider purifying legumain from the lysate or using specific inhibitors to confirm legumain activity. | |

| Non-linear reaction kinetics | Substrate depletion | Use a lower concentration of cell lysate or a higher concentration of the substrate. |

| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. |

Conclusion

The fluorometric assay using this compound is a robust and sensitive method for quantifying legumain activity in cell lysates. Adherence to this detailed protocol, including the use of appropriate controls and optimized buffer conditions, will enable researchers to obtain reliable and reproducible data. This assay is a valuable tool for investigating the role of legumain in various biological processes and for screening potential inhibitors in drug discovery programs.

References

- 1. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recombinant Mouse Legumain/Asparaginyl Endopeptidase, CF 2058-CY-010: R&D Systems [rndsystems.com]

- 7. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Z-Ala-Ala-Asn-AMC Assay in Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of legumain activity in tissue homogenates using the fluorogenic substrate Z-Ala-Ala-Asn-AMC. This assay is a valuable tool for studying the enzymatic activity of legumain, a cysteine protease involved in various physiological and pathological processes, including cancer progression and immune response.[1][2]

Introduction

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[1] Its activity has been implicated in protein degradation, antigen presentation, and the activation of other proteases.[3][4] The fluorogenic substrate this compound is a sensitive and specific tool for measuring legumain activity. The cleavage of the substrate by legumain releases the fluorescent group 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. This protocol is designed for the analysis of legumain activity in complex biological samples such as tissue homogenates.

Principle of the Assay

The assay is based on the enzymatic cleavage of the synthetic peptide substrate this compound by legumain. Upon cleavage at the C-terminus of the asparagine residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC liberation is directly proportional to the legumain activity in the sample. The fluorescence of the liberated AMC is measured using a fluorometer with excitation at approximately 380 nm and emission at approximately 460 nm.[4][5]

Data Presentation

Table 1: Quantitative Parameters for this compound Assay in Tissue Homogenates

| Parameter | Value | Reference |

| Substrate | ||

| Substrate Name | This compound | [6][7][8] |

| Stock Solution | 10 mM in DMSO | [4] |

| Final Concentration | 10 µM - 200 µM | [4][9] |

| Km for human legumain | ~80-90 µM | [8] |

| Tissue Homogenate | ||

| Lysis Buffer | 50 mM Tris-HCl, 2 mM EDTA, pH 7.4 or similar | [10] |

| Protease Inhibitors | Aprotinin, Antipain, Leupeptin, Pepstatin A (all at 1 µg/mL), 2mM PMSF | [10] |

| Tissue to Lysis Buffer Ratio | 100 mg tissue per 900 µL lysis buffer | [10] |

| Protein Concentration for Assay | 10-50 µg per well | [9] |

| Assay Conditions | ||

| Assay Buffer | 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM Na2EDTA, pH 5.8, 1 mM DTT, 0.1% CHAPS | [9] |

| Incubation Temperature | 37 °C | [5][9] |

| Incubation Time | 30 minutes to 1 hour (kinetic or endpoint) | [5][9] |

| Instrumentation | ||

| Excitation Wavelength | ~380 nm | [4][5] |

| Emission Wavelength | ~440-460 nm | [4][5] |

Experimental Protocols

I. Preparation of Tissue Homogenates

This protocol describes the preparation of tissue lysates suitable for the legumain activity assay.

Materials:

-

Tissue of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.4

-

Protease Inhibitor Cocktail (Aprotinin, Antipain, Leupeptin, Pepstatin A at 1 µg/mL each)

-

Phenylmethylsulfonyl fluoride (PMSF) at a final concentration of 2 mM

-

Dounce homogenizer, Potter-Elvehjem homogenizer, or bead-based homogenizer[10][11]

-

Microcentrifuge

-

Microcentrifuge tubes

Procedure:

-

Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.

-

Weigh the tissue and transfer it to a pre-chilled microcentrifuge tube.

-

Add 9 volumes of ice-cold Lysis Buffer containing freshly added protease inhibitors and PMSF (e.g., 900 µL of buffer for 100 mg of tissue).[10]

-

Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain.[10][12] The process should be carried out in a cold environment to prevent enzyme degradation.[12]

-

Centrifuge the homogenate at 13,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[10][13]

-

Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the supernatant using a standard protein assay method (e.g., BCA or Bradford assay).

-

The tissue homogenate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

II. Legumain Activity Assay Protocol

This protocol outlines the steps for measuring legumain activity in the prepared tissue homogenates.

Materials:

-

Prepared tissue homogenate

-

This compound substrate (10 mM stock in DMSO)

-

Assay Buffer: 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM Na2EDTA, pH 5.8, 1 mM DTT, 0.1% CHAPS[9]

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare the Assay Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the Assay Buffer.

-

Dilute the tissue homogenate to the desired concentration (e.g., 10-50 µg of total protein per well) with the Assay Buffer.[9]

-

Pipette 20 µL of the diluted tissue homogenate into each well of a 96-well black microplate.[9] Include a blank control well containing only the Assay Buffer.

-

Prepare the Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to a final concentration of 2X the desired final assay concentration (e.g., for a 10 µM final concentration, prepare a 20 µM solution).

-

Initiate the reaction by adding 100 µL of the Assay Buffer and then 50 µL of the substrate solution to each well, bringing the total volume to 170 µL.[9] The final substrate concentration in the example would be approximately 10 µM.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[5][9] For kinetic assays, measurements can be taken every 1-5 minutes.

-

Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4][5]

-

Data Analysis: Subtract the fluorescence of the blank from the fluorescence of the samples. The legumain activity can be expressed as relative fluorescence units (RFU) per microgram of protein per unit of time. For quantitative analysis, a standard curve can be generated using free AMC.

Mandatory Visualization

Legumain Signaling and Activation Pathway

Caption: Legumain activation and its role in cellular and pathophysiological processes.

Experimental Workflow for Legumain Activity Assay

Caption: Step-by-step workflow for the this compound assay in tissue homogenates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]

- 5. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rbm.iqvia.com [rbm.iqvia.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening with Z-Ala-Ala-Asn-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Z-Ala-Ala-Asn-AMC in high-throughput screening (HTS) assays, primarily targeting the cysteine protease legumain. Legumain is a key enzyme implicated in various physiological and pathological processes, including cancer progression and immune response, making it an attractive target for drug discovery.

Introduction to Legumain and this compound

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[1][2] Its activity is highly dependent on an acidic pH environment.[3] The fluorogenic substrate this compound is a sensitive and specific tool for measuring legumain activity.[4] Cleavage of the substrate by legumain releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected spectrophotometrically. This principle forms the basis of a robust HTS assay for identifying and characterizing legumain inhibitors.

Key Applications

-

High-Throughput Screening (HTS): Screening large compound libraries to identify potential legumain inhibitors.

-

Enzyme Kinetics: Determining kinetic parameters such as Km and kcat for legumain and its variants.

-

Inhibitor Characterization: Determining the potency (e.g., IC50) and mechanism of action of inhibitory compounds.

-

Drug Discovery: Facilitating the development of novel therapeutics targeting legumain-associated diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for legumain assays using this compound, compiled from various studies.

Table 1: Kinetic Parameters of Legumain with this compound

| Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |

| Human Legumain | 80 | - | - | - | [5] |

| S. mansoni Legumain | 90 | - | - | - | [5] |

| Recombinant Human Legumain | 25.7 | - | - | 5.8 | [6] |

| Super-activated Legumain | 2400 | 2 | 7.3 x 102 | 5.5 | [3] |

Table 2: Recommended HTS Assay Conditions

| Parameter | Recommended Value/Range | Reference |

| Enzyme Concentration | 1-2 nM | [7] |

| Substrate Concentration | 50-200 µM | [7][8] |

| Incubation Temperature | 37°C | [7][8] |

| Incubation Time | 5-30 minutes (kinetic) | [2] |

| Excitation Wavelength | 380 nm | [7][8] |

| Emission Wavelength | 460 nm | [7][8] |

Signaling Pathway and Experimental Workflow

Legumain's Role in Cancer Progression

Legumain is overexpressed in various solid tumors and is implicated in tumor growth, invasion, and metastasis.[9] One of the key mechanisms involves the activation of other proteases, such as matrix metalloproteinase-2 (MMP-2). The acidic tumor microenvironment promotes the activation of prolegumain to its active form. Active legumain can then cleave and activate pro-MMP-2, which in turn degrades the extracellular matrix, facilitating cancer cell invasion.[9]

Caption: Legumain activation and its role in MMP-2 mediated tumor invasion.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify legumain inhibitors.

Caption: A typical workflow for a legumain HTS campaign.

Experimental Protocols

Protocol 1: High-Throughput Screening for Legumain Inhibitors

This protocol is designed for a 384-well plate format and is suitable for automated HTS systems.

Materials:

-

Recombinant Human Legumain (e.g., R&D Systems, Cat# 2199-CY)[1]

-

This compound (e.g., Bachem, Cat# I-1865)[1]

-

Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[1]

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[1]

-

Dithiothreitol (DTT)

-

Dimethyl Sulfoxide (DMSO)

-

384-well black, flat-bottom plates

-

Compound library

-

Fluorescent plate reader

Procedure:

-

Enzyme Activation:

-

Dilute recombinant human pro-legumain to 100 µg/mL in Activation Buffer.

-

Incubate for 2 hours at 37°C to allow for auto-activation.[1]

-

-

Reagent Preparation:

-

Prepare Assay Buffer and supplement with 2 mM DTT just before use.[8]

-

Dilute the activated legumain to a final concentration of 2 ng/µL in Assay Buffer. This will result in a final assay concentration of 1 ng/µL (or approximately 2 nM).

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute the substrate stock solution to 200 µM in Assay Buffer. This will result in a final assay concentration of 100 µM.[1]

-

-

Assay Plate Preparation:

-

Dispense 0.5 µL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate.

-

For controls, dispense 0.5 µL of DMSO (for 100% activity) and 0.5 µL of a known legumain inhibitor (for 0% activity).

-

-

Enzyme Addition:

-

Add 25 µL of the diluted activated legumain solution to all wells.

-

Mix the plate gently and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Reaction Initiation and Measurement:

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well. This is typically the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each compound:

-

% Inhibition = 100 * (1 - (Vmax_compound - Vmax_no_enzyme) / (Vmax_DMSO - Vmax_no_enzyme))

-

-

Determine the Z' factor to assess assay quality:

-

Z' = 1 - (3 * (SDDMSO + SDinhibitor)) / |MeanDMSO - Meaninhibitor|

-

A Z' factor between 0.5 and 1.0 indicates an excellent assay.

-

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls).

-

Perform dose-response experiments for hit compounds to determine their IC50 values.

Protocol 2: Determination of IC50 Values

Procedure:

-

Prepare serial dilutions of the hit compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions.

-